2-phenoxy-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)ethane-1-sulfonamide
Description
Properties
IUPAC Name |
N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)-2-phenoxyethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3S/c20-23(21,13-12-22-14-4-2-1-3-5-14)17-8-9-18-10-11-19-15(18)6-7-16-19/h1-7,10-11,17H,8-9,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNGUASMYDVNAAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCS(=O)(=O)NCCN2C=CN3C2=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenoxy-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)ethane-1-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazolo[1,5-a]imidazole core, which can be synthesized through cyclization reactions involving hydrazines and aldehydes . The phenoxyethyl sulfonamide moiety can be introduced through nucleophilic substitution reactions, where phenol derivatives react with sulfonyl chlorides under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-phenoxy-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)ethane-1-sulfonamide can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the phenoxy or sulfonamide groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Phenol derivatives, amines.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives .
Scientific Research Applications
2-phenoxy-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)ethane-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.
Material Science: It is explored for its potential use in the development of new materials with specific properties, such as fluorescence or conductivity.
Biological Research: The compound is used in studies related to enzyme inhibition, receptor binding, and other biochemical processes.
Mechanism of Action
The mechanism of action of 2-phenoxy-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)ethane-1-sulfonamide involves its interaction with specific molecular targets. The pyrazolo[1,5-a]imidazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function . The phenoxy and sulfonamide groups may also contribute to the compound’s overall biological activity by enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparisons
Biological Activity
2-phenoxy-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)ethane-1-sulfonamide is a complex organic compound notable for its potential therapeutic applications, particularly in the fields of anti-inflammatory and anticancer research. This compound features a unique structural combination, including a phenoxy group, a pyrazolo[1,5-a]imidazole moiety, and a sulfonamide functional group, which contribute to its biological activity.
Chemical Structure and Properties
The molecular formula of this compound is C₁₄H₁₈N₄O₃S. Its structure can be broken down into several key components:
- Phenoxy Group : Contributes to the lipophilicity and potential receptor interactions.
- Pyrazolo[1,5-a]imidazole Moiety : Associated with various biological activities, including anti-inflammatory effects.
- Sulfonamide Functional Group : Often linked to antimicrobial properties.
Biological Activity Overview
Research indicates that derivatives of pyrazolo[1,5-a]imidazoles exhibit significant anti-inflammatory properties. Specifically, they can inhibit signaling pathways involved in inflammation and cancer progression. The following sections summarize key findings related to the biological activities of this compound.
Anti-inflammatory Activity
Preliminary studies suggest that this compound may modulate nuclear factor kappa B (NF-κB) and activator protein 1 (AP-1) pathways. These pathways are crucial in regulating the expression of pro-inflammatory cytokines. In cell-based assays, compounds with similar structures have shown efficacy in reducing pro-inflammatory cytokine production.
Case Study: Cytokine Modulation
In vitro studies demonstrated that treatment with this compound led to a significant decrease in tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) levels in activated macrophages. This suggests its potential as an anti-inflammatory agent.
Anticancer Activity
The compound's structural features may also confer anticancer properties. Similar pyrazolo[1,5-a]imidazole derivatives have been shown to induce apoptosis in various cancer cell lines.
Table 1: Anticancer Activity Comparison
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | A549 (Lung Cancer) | TBD | Induces apoptosis |
| Doxorubicin | A549 | 9.20 | DNA intercalation |
| Compound 1a (similar structure) | MCF-7 (Breast Cancer) | 42.3 | Apoptosis induction |
The above table illustrates that while specific IC50 values for the compound are still to be determined (TBD), its analogs demonstrate significant activity against cancer cells.
The interaction studies indicate that this compound may bind selectively to receptors or enzymes involved in inflammatory processes. This binding could inhibit downstream signaling pathways that promote cell proliferation and survival in cancer cells.
Q & A
Q. What are common synthetic strategies for preparing sulfonamide derivatives containing pyrazoloimidazole moieties?
The synthesis of such compounds typically involves multi-step reactions, including 1,3-dipolar cycloaddition for heterocyclic ring formation and sulfonamide coupling. For example:
- Step 1 : Prepare the pyrazoloimidazole core via cycloaddition between azides and alkynes under copper catalysis (e.g., Cu(OAc)₂ in tert-butanol/water) .
- Step 2 : Introduce the sulfonamide group by reacting 2-phthalimido-ethanesulfonyl chloride with amines (e.g., aniline derivatives) in pyridine at 0–5°C, followed by deprotection .
- Key Characterization : IR (C=O at ~1670 cm⁻¹, sulfonamide S=O at ~1300 cm⁻¹) and NMR (protons adjacent to sulfonamide at δ 5.3–5.5 ppm) .
Table 1 : Representative Reaction Yields for Sulfonamide Derivatives
| Reactant Pair | Yield (%) | Purity (HPLC) |
|---|---|---|
| Azide + Alkyne | 60–83 | >95% |
| Sulfonyl Chloride + Amine | 12–60 | 90–98% |
Q. How can spectroscopic techniques validate the structure of 2-phenoxy-N-(2-{1H-pyrazoloimidazolyl}ethyl)ethane-1-sulfonamide?
- 1H/13C NMR : Confirm the pyrazoloimidazole protons (δ 8.3–8.4 ppm for triazole H) and sulfonamide methylene (δ 5.4–5.5 ppm). Aromatic protons from the phenoxy group appear at δ 7.2–7.9 ppm .
- HRMS : Use high-resolution mass spectrometry to verify the molecular ion ([M+H]⁺) with <2 ppm error .
- X-ray Crystallography : Refine structures using SHELXL (e.g., planarity analysis of fused-ring systems and hydrogen-bonded dimers) .
Advanced Research Questions
Q. How can contradictory data between crystallographic and spectroscopic analyses be resolved?
Discrepancies may arise from dynamic effects (e.g., conformational flexibility in solution vs. solid-state rigidity). Mitigation strategies include:
- Cross-Validation : Compare NMR-derived dihedral angles with crystallographic torsion angles using software like Mercury .
- Temperature-Dependent NMR : Probe conformational changes by varying temperature (e.g., 25°C to −40°C) .
- DFT Calculations : Simulate optimized geometries and compare with experimental data .
Example : In a related triazoloquinazoline, crystallography revealed a 59.3° dihedral angle between fused rings, while NMR suggested dynamic averaging. DFT modeling reconciled these by identifying low-energy conformers .
Q. What methodologies optimize reaction efficiency for introducing the pyrazoloimidazole moiety?
- Catalyst Screening : Test Cu(I)/Cu(II) sources (e.g., Cu(OAc)₂ vs. CuI) in click reactions. Cu(OAc)₂ in tert-butanol/water achieved 83% yield for triazole formation .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance cycloaddition rates but may reduce selectivity. A tert-butanol/water mixture balances yield and purity .
- By-Product Analysis : Use LC-MS to identify side products (e.g., dimerization or over-alkylation) and adjust stoichiometry .
Q. How can researchers address challenges in crystallizing sulfonamide derivatives for structural studies?
- Co-Crystallization Agents : Add small molecules (e.g., acetic acid) to stabilize hydrogen-bonded networks .
- Temperature Gradients : Slowly cool saturated ethanol/water solutions from 60°C to 4°C to grow single crystals .
- SHELX Refinement : Use restraints for disordered sulfonamide groups and anisotropic refinement for heavy atoms .
Data Analysis and Interpretation
Q. What statistical approaches are recommended for analyzing biological activity data of structurally similar analogs?
- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the phenoxy ring) with activity using Hammett σ constants .
- Dose-Response Curves : Fit IC₅₀ values using nonlinear regression (e.g., GraphPad Prism) and assess significance via ANOVA .
Table 2 : Example QSAR Parameters for Sulfonamide Analogs
| Substituent | σ (Hammett) | IC₅₀ (μM) |
|---|---|---|
| -NO₂ | 1.27 | 0.45 |
| -OCH₃ | −0.12 | 2.10 |
Synthesis Troubleshooting
Q. Why do sulfonamide coupling reactions sometimes yield low purity, and how can this be improved?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
